molecular formula C53H68F3N8O9P B14081489 Amino-modifier-C 6-DC cep

Amino-modifier-C 6-DC cep

Cat. No.: B14081489
M. Wt: 1049.1 g/mol
InChI Key: BOZPQLMADZRBAJ-UHFFFAOYSA-N
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Description

Amino-modifier-C 6-DC cep is a phosphoramidite compound used in the synthesis of oligonucleotides. It is specifically designed to introduce an amino group into the oligonucleotide sequence, which can then be used for further modifications such as labeling or conjugation with other molecules. This compound is essential in the field of molecular biology and biotechnology for creating modified oligonucleotides with specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-modifier-C 6-DC cep involves the following steps:

    Protection of the Amino Group: The amino group is protected using a trifluoroacetyl group to prevent unwanted reactions during the synthesis process.

    Coupling with Deoxycytidine: The protected amino group is then coupled with deoxycytidine to form the desired compound. This step typically involves the use of phosphoramidite chemistry, where the amino-modifier is reacted with deoxycytidine in the presence of a coupling agent such as tetrazole.

    Deprotection: The trifluoroacetyl protecting group is removed under basic conditions, typically using ammonium hydroxide, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves automated synthesis using DNA synthesizers, where the compound is added at specific positions in the oligonucleotide sequence. The use of automated synthesizers ensures high precision and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Amino-modifier-C 6-DC cep undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing it to be replaced with other functional groups.

    Coupling Reactions: The amino group can be coupled with various molecules, such as fluorescent dyes or enzymes, through peptide bond formation.

    Deprotection Reactions: The trifluoroacetyl protecting group is removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Coupling Agents: Tetrazole or other activators are used to facilitate the coupling of the amino-modifier with deoxycytidine.

    Deprotection Agents: Ammonium hydroxide is commonly used to remove the trifluoroacetyl protecting group.

Major Products Formed

The major product formed from these reactions is the modified oligonucleotide with an amino group at a specific position, which can then be further modified or labeled as needed.

Scientific Research Applications

Amino-modifier-C 6-DC cep has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies, including the investigation of DNA-protein interactions and the development of new diagnostic tools.

    Biology: In molecular biology, it is used to create labeled oligonucleotides for studying gene expression, DNA replication, and other cellular processes.

    Medicine: The compound is used in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which can target specific genes for the treatment of various diseases.

    Industry: In the biotechnology industry, this compound is used in the production of custom oligonucleotides for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of Amino-modifier-C 6-DC cep involves the introduction of an amino group into the oligonucleotide sequence. This amino group can then participate in various chemical reactions, such as coupling with other molecules or forming peptide bonds. The presence of the amino group allows for the attachment of labels, probes, or other functional groups, enabling the modified oligonucleotide to be used in a wide range of applications.

Comparison with Similar Compounds

Amino-modifier-C 6-DC cep is unique in its ability to introduce an amino group into oligonucleotides with high efficiency and precision. Similar compounds include:

    Amino-modifier-C 6-dT: This compound introduces an amino group into thymidine residues in oligonucleotides.

    Amino-modifier-C 6-dA: This compound introduces an amino group into adenine residues in oligonucleotides.

    Amino-modifier-C 6-dG: This compound introduces an amino group into guanine residues in oligonucleotides.

Each of these compounds has specific applications depending on the desired modification and the target oligonucleotide sequence. The choice of compound depends on the specific requirements of the research or industrial application.

Properties

Molecular Formula

C53H68F3N8O9P

Molecular Weight

1049.1 g/mol

IUPAC Name

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

InChI

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)

InChI Key

BOZPQLMADZRBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F

Origin of Product

United States

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